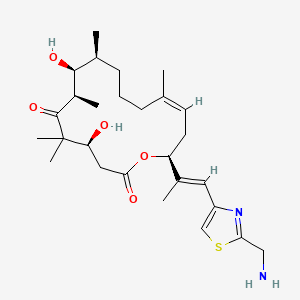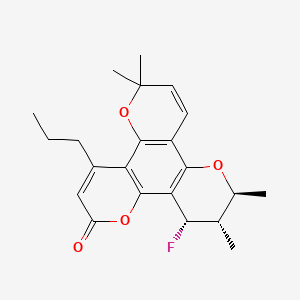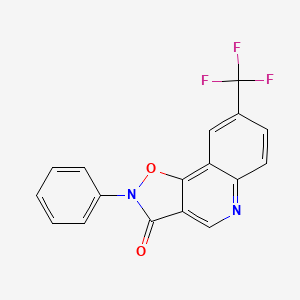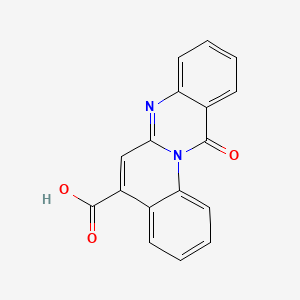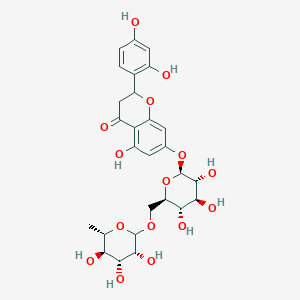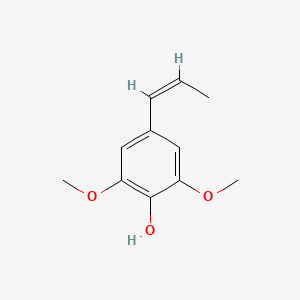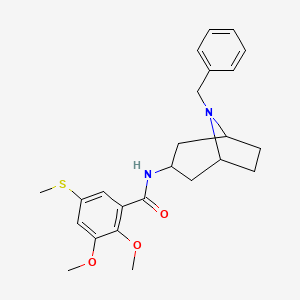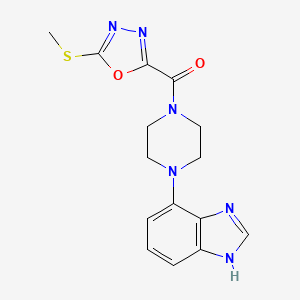
Ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol is a complex organic compound known for its versatile applications in various fields, particularly in photoinitiation and polymer chemistry. This compound is characterized by the presence of trichloromethyl groups and a triazine ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol typically involves multiple steps, starting with the preparation of the triazine core The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines
The vinyl group is then introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the vinyl-substituted triazine. Finally, the phenoxyethanol moiety is attached through an etherification reaction, using phenol and ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles like ammonia or thiourea are used under basic conditions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Ethyl-substituted triazine derivatives.
Substitution: Amino or thio-substituted triazine derivatives.
Applications De Recherche Scientifique
2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol is widely used in scientific research due to its photoinitiating properties. It is employed in:
Polymer Chemistry: As a photoinitiator for free radical polymerization, particularly under UV or visible light.
Biology: In the study of photochemical reactions and their biological effects.
Industry: Used in the production of coatings, adhesives, and inks that require controlled polymerization.
Mécanisme D'action
The compound acts as a photoinitiator by absorbing light energy and undergoing homolytic cleavage to generate free radicals. These radicals initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The triazine ring and trichloromethyl groups play a crucial role in stabilizing the generated radicals and enhancing the efficiency of the photoinitiation process .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 2-(3,4-Methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Uniqueness
2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol stands out due to its enhanced photoinitiating efficiency and versatility under various light sources, including UV and visible light. Its unique structure allows for better control over polymerization processes, making it a preferred choice in applications requiring precise polymerization control .
Propriétés
Numéro CAS |
79771-30-5 |
|---|---|
Formule moléculaire |
C15H11Cl6N3O2 |
Poids moléculaire |
478.0 g/mol |
Nom IUPAC |
2-[4-[(E)-2-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]ethenyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H11Cl6N3O2/c16-14(17,18)12-22-11(23-13(24-12)15(19,20)21)6-3-9-1-4-10(5-2-9)26-8-7-25/h1-6,25H,7-8H2/b6-3+ |
Clé InChI |
DYNCQGWLQDAERY-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OCCO |
SMILES canonique |
C1=CC(=CC=C1C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


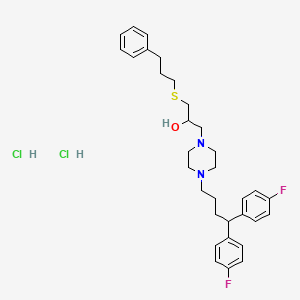

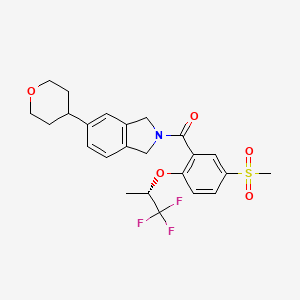
![N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B12747752.png)
